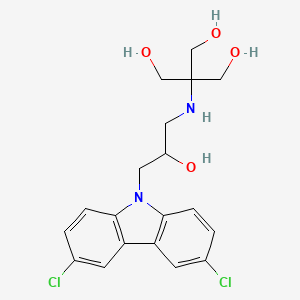

2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol, commonly known as DCAP, is a broad-spectrum antibiotic. It disrupts the membranes of both Gram-positive and Gram-negative bacteria. Additionally, it inhibits late-stage autophagy by blocking autophagolysosome maturation and interrupting autophagic flux .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: DCAP can be synthesized through a multi-step process involving the reaction of 3,6-dichloro-9H-carbazole with 2-chloro-1,3-propanediol under basic conditions. The intermediate product is then reacted with 2-amino-2-(hydroxymethyl)propane-1,3-diol to yield DCAP .

Industrial Production Methods: Industrial production of DCAP involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Oxidation: DCAP can undergo oxidation reactions, particularly at the hydroxyl groups, forming corresponding ketones or aldehydes.

Reduction: Reduction of DCAP can lead to the formation of alcohol derivatives.

Substitution: DCAP can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of azide or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

DCAP hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als chemisches Gerüst für die Entwicklung neuer Antibiotika und Autophagie-Inhibitoren verwendet.

Biologie: Untersucht für seine Auswirkungen auf bakterielle Zellmembranen und Autophagie-Pfade.

Medizin: Untersucht für sein Potenzial bei der Behandlung hartnäckiger bakterieller Infektionen und als Adjuvans in der Krebstherapie.

Industrie: Wird bei der Entwicklung neuer antimikrobieller Wirkstoffe und bei der Untersuchung von Membran-Ziel-Medikamenten eingesetzt .

5. Wirkmechanismus

DCAP übt seine Wirkung aus, indem es die cytoplasmatische Membran von Bakterien angreift. Es reduziert das Transmembranpotential und verursacht eine Fehllokalisierung essentieller membranassoziierter Proteine, einschließlich MinD und FtsA. Diese Störung führt zum Tod der Bakterienzelle. Zusätzlich hemmt DCAP die späte Autophagie, indem es die Reifung von Autophagosomen blockiert und den autophagischen Fluss unterbricht .

Ähnliche Verbindungen:

Chloramphenicol: Ein weiteres Breitbandantibiotikum, das die Proteinsynthese hemmt.

Tetracyclin: Ein Breitbandantibiotikum, das die bakterielle Proteinsynthese hemmt.

Ciprofloxacin: Ein Breitbandantibiotikum, das die bakterielle DNA-Gyrase hemmt.

Einzigartigkeit von DCAP: DCAP ist einzigartig in seinem dualen Wirkmechanismus, der sowohl bakterielle Membranen als auch Autophagie-Pfade angreift. Dies macht es sowohl gegen aktiv wachsende als auch gegen ruhende Bakterien sowie gegen Biofilm-assoziierte Bakterien wirksam .

Wirkmechanismus

DCAP exerts its effects by targeting the cytoplasmic membrane of bacteria. It reduces the transmembrane potential and causes mislocalization of essential membrane-associated proteins, including MinD and FtsA. This disruption leads to bacterial cell death. Additionally, DCAP inhibits late-stage autophagy by blocking autophagolysosome maturation and interrupting autophagic flux .

Vergleich Mit ähnlichen Verbindungen

Chloramphenicol: Another broad-spectrum antibiotic that inhibits protein synthesis.

Tetracycline: A broad-spectrum antibiotic that inhibits bacterial protein synthesis.

Ciprofloxacin: A broad-spectrum antibiotic that inhibits bacterial DNA gyrase.

Uniqueness of DCAP: DCAP is unique in its dual mechanism of action, targeting both bacterial membranes and autophagy pathways. This makes it effective against both actively growing and dormant bacteria, as well as biofilm-associated bacteria .

Biologische Aktivität

The compound 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol , commonly referred to as DCAP, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and relevant case studies.

- CAS Number : 500015-20-3

- Molecular Formula : C19H22Cl2N2O4

- Molar Mass : 413.3 g/mol

- Appearance : White to beige powder

- Solubility : Soluble in DMSO (5 mg/mL, clear when warmed) .

Antibacterial Properties

DCAP exhibits significant antibacterial activity against a range of bacterial strains. Its mechanism primarily involves disrupting bacterial cell membranes, making it effective against both Gram-positive and Gram-negative bacteria. Notable findings include:

- Broad-Spectrum Activity : DCAP has been shown to effectively target various bacterial species, including Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antibiotic .

- Biofilm Eradication : The compound is particularly effective in eradicating bacterial biofilms, which are known to contribute to chronic infections. Studies indicate that DCAP can penetrate biofilms and significantly reduce bacterial viability within these protective structures .

- Membrane Targeting : Research suggests that DCAP's antibacterial action is primarily due to its ability to disrupt the cytoplasmic membrane of bacteria, leading to cell lysis. This mechanism is advantageous for treating slow-growing or persistent bacterial infections .

Case Studies and Research Findings

Several studies have highlighted the efficacy of DCAP:

- Study by Sharma et al. (2023) : This research evaluated the antibacterial properties of various carbazole derivatives, including DCAP. The results indicated that DCAP exhibited one of the highest antibacterial activities among the tested compounds, particularly against Pseudomonas aeruginosa .

- Mechanistic Insights : A study published in the Journal of the American Chemical Society detailed the dual mode of action of DCAP against bacterial strains, emphasizing its ability to disrupt membrane integrity while also inhibiting specific enzymatic processes involved in cell wall synthesis .

Comparative Analysis with Other Compounds

Eigenschaften

IUPAC Name |

2-[[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]amino]-2-(hydroxymethyl)propane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N2O4/c20-12-1-3-17-15(5-12)16-6-13(21)2-4-18(16)23(17)8-14(27)7-22-19(9-24,10-25)11-26/h1-6,14,22,24-27H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GETQKLUOZMYHGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=C(N2CC(CNC(CO)(CO)CO)O)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.